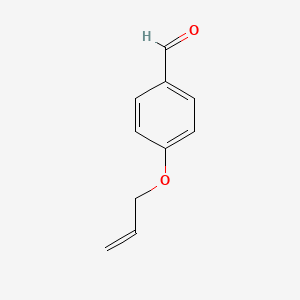

4-Allyloxybenzaldehyde

Description

The exact mass of the compound 4-(Allyloxy)benzaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 44013. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c1-2-7-12-10-5-3-9(8-11)4-6-10/h2-6,8H,1,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYNJQOJWNMZQFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70193655 | |

| Record name | p-(Allyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40663-68-1 | |

| Record name | 4-(Allyloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40663-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-(Allyloxy)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040663681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Allyloxy)benzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-(Allyloxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70193655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-(allyloxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.008 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Allyloxybenzaldehyde: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Allyloxybenzaldehyde is an organic compound that is gaining attention in various scientific fields, including organic synthesis and pharmaceutical research.[1] Its unique chemical structure, featuring both an aldehyde and an allyl ether functional group, makes it a versatile intermediate for the synthesis of more complex molecules and a candidate for investigation into its biological activities.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known applications of this compound, with a focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Identification

This compound is characterized by a benzaldehyde (B42025) core with an allyloxy group attached at the para position of the benzene (B151609) ring relative to the aldehyde group.[1][2]

| Identifier | Value |

| IUPAC Name | 4-(prop-2-en-1-yloxy)benzaldehyde[3] |

| CAS Number | 40663-68-1[1][2] |

| Molecular Formula | C₁₀H₁₀O₂[1][2] |

| Molecular Weight | 162.19 g/mol [1] |

| SMILES | C=CCOC1=CC=C(C=C1)C=O[1][4] |

| InChI Key | TYNJQOJWNMZQFZ-UHFFFAOYSA-N[1][4] |

Physicochemical Properties

This compound is typically a clear, colorless to light yellow viscous liquid with a characteristic aromatic odor.[2][5] It is generally soluble in organic solvents like ethanol (B145695) and ether but has limited solubility in water.[2]

| Property | Value |

| Appearance | Clear slightly yellow viscous liquid[5] |

| Boiling Point | 150-152 °C at 18 mmHg[6][7] |

| Density | 1.058 g/mL at 25 °C[6][7] |

| Refractive Index (n20/D) | 1.5660-1.5710[3] |

| Flash Point | >230 °F (>110 °C)[5][7] |

| Purity | Typically available at 95-97%[2][8] |

Synthesis of this compound

The most common method for synthesizing this compound is through a Williamson ether synthesis.[9] This reaction involves the allylation of 4-hydroxybenzaldehyde (B117250) with an allyl halide, such as allyl bromide, in the presence of a base.[6][9]

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is adapted from a reported synthesis of this compound.[9]

Materials:

-

4-hydroxybenzaldehyde

-

Allyl bromide

-

Sodium metal

-

Ethanol

-

Dichloromethane

-

0.1 M Sodium hydroxide (B78521) (NaOH) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Three-necked flask equipped with a reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

In a three-necked flask equipped with a reflux condenser and stirrer, add sodium metal (0.38 g, 16.5 mmol) to 10 mL of ethanol. Stir the mixture until the sodium has completely dissolved to form sodium ethoxide.

-

To this solution, add 4-hydroxybenzaldehyde (1.00 g, 8.2 mmol) and stir the mixture at approximately 40 °C for 30 minutes.

-

Slowly add allyl bromide (2.98 g, 24.6 mmol) to the reaction mixture.

-

Heat the mixture to reflux (approximately 78 °C) and maintain reflux for 24 hours.

-

After 24 hours, allow the reaction mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dilute the resulting residue with distilled water and neutralize with 0.1 M NaOH solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate the filtrate under reduced pressure to yield the crude product. The product, this compound, is obtained as a light yellow liquid.[9] A reported yield for this synthesis is 89%.[9]

Caption: Williamson ether synthesis workflow for this compound.

Applications in Research and Development

This compound's bifunctional nature makes it a valuable building block in several areas:

-

Organic Synthesis : It serves as a key intermediate in the synthesis of more complex organic molecules.[1] The aldehyde group can undergo reactions such as aldol (B89426) condensation, while the allyl group can be modified through various catalytic processes.[1] For instance, it has been utilized in the synthesis of chalcones, a class of compounds with diverse biological activities.[1]

-

Pharmaceutical Research : The compound is explored as a starting material for the development of new pharmaceutical agents.[1] Its structural features offer opportunities for modification to create novel drug candidates.[1] Research has indicated that this compound possesses antioxidant properties and radical scavenging activity, which is beneficial in combating oxidative stress.[1][9] This suggests its potential use in drug formulations aimed at mitigating oxidative damage.[1]

-

Flavor and Fragrance Industry : Due to its aromatic characteristics derived from the benzaldehyde structure, it finds applications in the formulation of perfumes and flavoring agents.[1]

Biological Activity and Signaling Pathways

While specific details regarding the direct interaction of this compound with cellular signaling pathways are limited in current literature, its demonstrated antioxidant activity provides a basis for its potential therapeutic effects.[1] Antioxidants are known to modulate signaling pathways that are sensitive to the cellular redox state.

Benzaldehyde derivatives, in general, are known to influence inflammatory pathways.[10] For instance, related compounds have been shown to modulate the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.[10] The antioxidant properties of this compound suggest that it might indirectly influence these pathways by reducing the oxidative stress that can act as a trigger for inflammatory responses. However, further research is required to elucidate the specific mechanisms and signaling pathways directly affected by this compound.

Safety and Handling

This compound is classified as an irritant.[5] It may cause skin irritation and is likely to cause an allergic skin reaction.[4] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. It should be used in a well-ventilated area.

Conclusion

This compound is a versatile chemical compound with established applications in organic synthesis and potential in the pharmaceutical and fragrance industries. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the creation of more complex and potentially bioactive molecules. While its antioxidant properties are recognized, further investigation into its specific biological mechanisms and interactions with signaling pathways is warranted to fully realize its potential in drug discovery and development.

References

- 1. Buy this compound | 40663-68-1 [smolecule.com]

- 2. CAS 40663-68-1: 4-(Allyloxy)benzaldehyde | CymitQuimica [cymitquimica.com]

- 3. A13773.09 [thermofisher.com]

- 4. 4-(Allyloxy)benzaldehyde | C10H10O2 | CID 95942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | 40663-68-1 [chemicalbook.com]

- 7. This compound | CAS#:40663-68-1 | Chemsrc [chemsrc.com]

- 8. 4-(Allyloxy)benzaldehyde | 40663-68-1 [sigmaaldrich.com]

- 9. sphinxsai.com [sphinxsai.com]

- 10. benchchem.com [benchchem.com]

4-Allyloxybenzaldehyde molecular formula and weight

An In-Depth Technical Guide to 4-Allyloxybenzaldehyde

This technical guide provides a comprehensive overview of this compound, a versatile organic compound with significant applications in pharmaceutical research, drug development, and organic synthesis. This document outlines its chemical properties, synthesis protocols, and its role as an intermediate in the creation of complex bioactive molecules.

Core Molecular Information

This compound is an aromatic aldehyde characterized by an allyloxy group attached to a benzaldehyde (B42025) ring.[1][2] The presence of the aldehyde and the allyl ether functional groups makes it a valuable and reactive building block for a variety of organic transformations.[1]

Molecular Formula: C₁₀H₁₀O₂[1][3][4][5][6]

Molecular Weight: 162.19 g/mol [5][6][7]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized in the table below, providing key data points for laboratory and research applications.

| Property | Value | Source |

| IUPAC Name | 4-(prop-2-enoxy)benzaldehyde | [1][3] |

| CAS Number | 40663-68-1 | [1][4][5][6][7] |

| Appearance | Clear, slightly yellow viscous liquid | [4][5][7] |

| Density | 1.058 g/cm³ (at 25 °C) | [4][5][8] |

| Boiling Point | 150-152 °C (at 18 mmHg) | [5][8] |

| Flash Point | >230 °F (>110 °C) | [7][8] |

| Refractive Index | n20/D 1.568 (lit.) | [4][5][8] |

| Water Solubility | Immiscible | [4][5] |

| LogP | 2.06 - 2.4 | [3][4][8] |

| Exact Mass | 162.06808 Da | [3][8][9] |

Applications in Research and Drug Development

This compound serves as a crucial intermediate in the synthesis of more complex molecules and has been explored for its biological activities.[1]

-

Pharmaceutical Intermediate: It is a precursor for developing new pharmaceutical compounds.[1][2][5] Its derivatives have been investigated as potential inhibitors of enzymes like Aldehyde Dehydrogenase (ALDH), which are implicated in cancer cell survival.[10][11]

-

Organic Synthesis: The compound is a versatile building block. The aldehyde group can participate in reactions like aldol (B89426) condensations to form chalcones, a class of compounds with diverse biological activities.[1] The allyl group can also be modified for further molecular complexity.[1]

-

Antioxidant Properties: Research has indicated that this compound possesses radical scavenging activity, making it a candidate for applications aimed at combating oxidative stress.[1][12]

-

Flavor and Fragrance: Its aromatic properties make it suitable for use in the flavor and fragrance industry.[1]

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol details the preparation of this compound from 4-hydroxybenzaldehyde (B117250) and allyl bromide.[5][12]

Materials:

-

4-hydroxybenzaldehyde

-

Allyl bromide

-

Sodium metal

-

Ethanol (absolute)

-

Dichloromethane (B109758) (for extraction)

-

Sodium hydroxide (B78521) solution (for neutralization)

-

Anhydrous sodium sulfate (B86663) (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxybenzaldehyde (1 equivalent) in absolute ethanol.

-

Carefully add small pieces of sodium metal to the solution to form the sodium phenoxide in situ.

-

To this mixture, add allyl bromide (1.2 to 3 equivalents).[1][12]

-

Heat the reaction mixture to reflux (approximately 78°C) and maintain for 24 hours.[12] Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the mixture, if necessary, with a dilute sodium hydroxide solution.[1]

-

Perform a liquid-liquid extraction using dichloromethane to isolate the organic product.[1]

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

The final product, this compound, is obtained as a light yellow liquid with a reported yield of approximately 89%.[12] Further purification can be performed by column chromatography if required.

Visualized Workflows and Pathways

The following diagrams illustrate the synthesis workflow and a relevant biological pathway involving derivatives of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Inhibition of ALDH1A3 by this compound derivatives.

References

- 1. Buy this compound | 40663-68-1 [smolecule.com]

- 2. CAS 40663-68-1: 4-(Allyloxy)benzaldehyde | CymitQuimica [cymitquimica.com]

- 3. 4-(Allyloxy)benzaldehyde | C10H10O2 | CID 95942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Allyloxy)benzaldehyde|lookchem [lookchem.com]

- 5. This compound | 40663-68-1 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. This compound | CAS#:40663-68-1 | Chemsrc [chemsrc.com]

- 9. PubChemLite - 4-(allyloxy)benzaldehyde (C10H10O2) [pubchemlite.lcsb.uni.lu]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. sphinxsai.com [sphinxsai.com]

An In-depth Technical Guide to 4-(prop-2-en-1-yloxy)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(prop-2-en-1-yloxy)benzaldehyde, a versatile aromatic aldehyde, serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis, and its significant applications, particularly in the development of novel therapeutic agents. Emphasis is placed on its role as a precursor to chalcones and other derivatives that modulate key cellular signaling pathways. This document aims to be a valuable resource for professionals engaged in synthetic chemistry and drug discovery.

Chemical Identity and Synonyms

4-(prop-2-en-1-yloxy)benzaldehyde is an organic compound featuring a benzaldehyde (B42025) moiety substituted with an allyloxy group at the para position. This structure imparts dual reactivity, with the aldehyde group participating in reactions such as condensations and the allyl group being amenable to various transformations.

A comprehensive list of its synonyms and identifiers is provided below for clear identification and literature searching.

| Identifier Type | Value |

| IUPAC Name | 4-(prop-2-en-1-yloxy)benzaldehyde[1] |

| Synonyms | 4-(Allyloxy)benzaldehyde, p-(Allyloxy)benzaldehyde, Allyl 4-formylphenyl ether, 4-(2-Propen-1-yloxy)benzaldehyde, Benzaldehyde, 4-(2-propenyloxy)-[2] |

| CAS Number | 40663-68-1[2] |

| Molecular Formula | C₁₀H₁₀O₂[2][3] |

| Molecular Weight | 162.19 g/mol [3] |

| InChI Key | TYNJQOJWNMZQFZ-UHFFFAOYSA-N[1] |

| SMILES | C=CCOC1=CC=C(C=O)C=C1[1] |

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 4-(prop-2-en-1-yloxy)benzaldehyde is presented below, providing essential information for its handling, characterization, and use in experimental settings.

Physical Properties

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 150-152 °C at 18 mmHg | [3] |

| Density | 1.058 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.568 | [3] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; immiscible in water. | [2][3] |

Spectroscopic Data

The IR spectrum of 4-(allyloxy)benzaldehyde exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3100-3020 | =C-H (alkene and aromatic) | Stretch | Medium-Weak |

| 2850 & 2750 | C-H (aldehyde) | Stretch (Fermi doublet) | Medium-Weak |

| ~1705 | C=O (aromatic aldehyde) | Stretch | Strong |

| ~1640 | C=C (alkene) | Stretch | Medium |

| 1600-1450 | C=C (aromatic) | Stretch | Medium-Strong |

| ~1250 | C-O-C (aryl ether) | Asymmetric Stretch | Strong |

Note: The conjugation of the aldehyde with the aromatic ring lowers the C=O stretching frequency.[4]

While detailed spectral assignments can vary slightly based on the solvent and instrument, the expected chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) are as follows:

-

¹H NMR: Signals are expected for the aldehydic proton (~9.9 ppm), aromatic protons (~7.0-7.8 ppm), the vinyl protons of the allyl group (~5.2-6.1 ppm), and the methylene (B1212753) protons of the allyl group (~4.6 ppm).

-

¹³C NMR: Characteristic peaks are anticipated for the carbonyl carbon (~191 ppm), the aromatic carbons (some shifted downfield due to the ether linkage and aldehyde group), and the carbons of the allyl group.

The electron ionization mass spectrum of 4-(allyloxy)benzaldehyde is expected to show a molecular ion peak (M⁺) at m/z = 162. Key fragmentation patterns include:

-

Loss of a hydrogen atom (M-1): A peak at m/z = 161.

-

Loss of the allyl group (C₃H₅): A peak at m/z = 121, corresponding to the 4-hydroxybenzaldehyde (B117250) cation.

-

Cleavage of the ether bond: Can lead to the formation of the benzoyl cation at m/z = 105.

-

Loss of the formyl group (CHO): A peak at m/z = 133.

Experimental Protocols

Synthesis of 4-(prop-2-en-1-yloxy)benzaldehyde

The most common and efficient method for the synthesis of 4-(prop-2-en-1-yloxy)benzaldehyde is the Williamson ether synthesis.

Reaction: 4-hydroxybenzaldehyde + Allyl bromide → 4-(prop-2-en-1-yloxy)benzaldehyde

Materials:

-

4-hydroxybenzaldehyde

-

Allyl bromide

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Acetone (B3395972) or Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a solution of 4-hydroxybenzaldehyde (1.0 equivalent) in acetone or DMF, add potassium carbonate (1.5-2.0 equivalents).

-

Stir the mixture at room temperature for 15-20 minutes.

-

Add allyl bromide (1.1-1.2 equivalents) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[5]

-

After completion of the reaction, filter the mixture to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure 4-(prop-2-en-1-yloxy)benzaldehyde.

Synthesis of Chalcones using 4-(prop-2-en-1-yloxy)benzaldehyde

4-(prop-2-en-1-yloxy)benzaldehyde is a key starting material for the synthesis of chalcones via the Claisen-Schmidt condensation.

Reaction: 4-(prop-2-en-1-yloxy)benzaldehyde + Acetophenone (B1666503) derivative → Chalcone (B49325)

Materials:

-

4-(prop-2-en-1-yloxy)benzaldehyde

-

Substituted acetophenone

-

Ethanol or Methanol

-

Aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) solution

Procedure:

-

Dissolve 4-(prop-2-en-1-yloxy)benzaldehyde (1.0 equivalent) and the desired acetophenone derivative (1.0 equivalent) in ethanol.

-

Cool the mixture in an ice bath.

-

Slowly add an aqueous solution of NaOH or KOH with constant stirring.

-

Continue stirring the reaction mixture at room temperature for several hours until a precipitate forms.

-

Monitor the reaction progress by TLC.

-

Collect the precipitated chalcone by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral.

-

Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure product.

Applications in Drug Discovery and Development

While 4-(prop-2-en-1-yloxy)benzaldehyde itself has demonstrated some antioxidant properties, its primary significance in the pharmaceutical sciences lies in its role as a versatile building block for the synthesis of more complex molecules with a wide range of biological activities.

Precursor to Chalcones

Chalcones, characterized by the 1,3-diaryl-2-propen-1-one scaffold, are a class of natural and synthetic compounds with diverse pharmacological activities, including:

-

Anticancer

-

Anti-inflammatory

-

Antimicrobial

-

Antioxidant

The synthesis of chalcones from 4-(allyloxy)benzaldehyde allows for the introduction of the allyloxy moiety, which can be further functionalized or may contribute to the overall biological activity of the final compound.

Potential Modulation of Signaling Pathways

The benzaldehyde core and its derivatives have been implicated in the modulation of several critical cellular signaling pathways. While direct studies on 4-(prop-2-en-1-yloxy)benzaldehyde are limited, research on related compounds provides valuable insights into its potential therapeutic applications.

Derivatives of benzyloxybenzaldehyde, structurally similar to 4-(allyloxy)benzaldehyde, have been identified as potent and selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3).[6] ALDH1A3 is overexpressed in various cancers and is associated with cancer stem cell maintenance and therapeutic resistance. Inhibition of this enzyme is a promising strategy for cancer therapy.

Studies on benzaldehyde, the parent compound, have shown that it can suppress multiple signaling pathways in cancer cells, including PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways.[7] Furthermore, benzaldehyde has been shown to stimulate autophagy through the Sonic hedgehog (Shh) signaling pathway in certain cellular contexts.[7] These findings suggest that derivatives such as 4-(allyloxy)benzaldehyde could be valuable scaffolds for developing modulators of these critical pathways.

Conclusion

4-(prop-2-en-1-yloxy)benzaldehyde is a chemical of significant interest to the scientific and drug development communities. Its straightforward synthesis, well-characterized physicochemical properties, and, most importantly, its utility as a versatile synthetic intermediate make it a valuable tool in the pursuit of novel therapeutics. The ability to readily incorporate this moiety into more complex structures, such as chalcones, that have demonstrated potent biological activities, underscores its importance. Further investigation into the direct biological effects of 4-(prop-2-en-1-yloxy)benzaldehyde and the exploration of its derivatives as modulators of key signaling pathways are promising avenues for future research. This guide serves as a foundational resource to facilitate and inspire such endeavors.

References

- 1. 4-Allyloxybenzaldehyde, 97% 10 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. CAS 40663-68-1: 4-(Allyloxy)benzaldehyde | CymitQuimica [cymitquimica.com]

- 3. This compound | 40663-68-1 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Benzaldehyde stimulates autophagy via the sonic hedgehog signaling pathway in mouse brain astrocytes after treatment with Angiostrongylus cantonensis excretory-secretory products - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of p-(allyloxy)benzaldehyde

An In-depth Technical Guide to p-(allyloxy)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of p-(allyloxy)benzaldehyde (also known as 4-(allyloxy)benzaldehyde). It is intended for researchers, scientists, and professionals in drug development and other fields of chemical synthesis. This document details the compound's structural and physicochemical properties, spectroscopic data, and key chemical reactions. Furthermore, it outlines standardized experimental protocols for its synthesis and characterization, supported by workflow and pathway diagrams generated using Graphviz to illustrate key processes.

Chemical Identity

p-(Allyloxy)benzaldehyde is an organic compound featuring a benzaldehyde (B42025) structure with an allyloxy group substituted at the para position.[1] This bifunctional molecule, containing both an aldehyde and an allyl ether group, serves as a valuable intermediate in organic synthesis.[1]

| Identifier | Value |

| IUPAC Name | 4-(prop-2-en-1-yloxy)benzaldehyde[2] |

| Synonyms | p-(Allyloxy)benzaldehyde, 4-Allyloxybenzaldehyde, Allyl 4-formylphenyl ether[1][3] |

| CAS Number | 40663-68-1[2][4] |

| Molecular Formula | C₁₀H₁₀O₂[4][5] |

| Molecular Weight | 162.19 g/mol [5] |

| InChI Key | TYNJQOJWNMZQFZ-UHFFFAOYSA-N[4][6] |

| SMILES | C=CCOC1=CC=C(C=C1)C=O[4] |

Physical and Chemical Properties

p-(Allyloxy)benzaldehyde is typically a clear, slightly yellow, viscous liquid at room temperature.[3][7] It is sensitive to air and should be stored accordingly.[3][8] The compound is generally soluble in organic solvents like ethanol (B145695) and ether but has limited solubility or is immiscible in water.[1][3][8]

Table of Physical Properties:

| Property | Value | Reference |

| Appearance | Clear slightly yellow viscous liquid | [3] |

| Boiling Point | 150-152 °C at 18 mmHg | [5][8] |

| Density | 1.058 g/mL at 25 °C | [8][9] |

| Refractive Index (n20/D) | 1.568 | [3][8] |

| Flash Point | >110 °C (>230 °F) | [8][9] |

| Water Solubility | Immiscible | [3][8] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of p-(allyloxy)benzaldehyde. The key data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) are summarized below.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3080, ~3020 | =C-H (Aromatic & Alkene) | Stretch |

| ~2930, ~2870 | -C-H (Alkane) | Stretch |

| ~2820, ~2720 | -C-H (Aldehyde) | Stretch (Fermi Doublet) |

| ~1690-1705 | C=O (Aromatic Aldehyde) | Stretch (Strong) |

| ~1645 | C=C (Alkene) | Stretch |

| ~1600, ~1580, ~1510 | C=C (Aromatic) | Stretch |

| ~1250 | C-O-C (Aryl Ether) | Asymmetric Stretch |

| ~1025 | C-O-C (Alkyl Ether) | Symmetric Stretch |

Note: Data is predicted based on characteristic frequencies for the functional groups present.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectra are used to determine the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.88 | s | 1H | Aldehyde (-CHO) |

| ~7.83 | d | 2H | Aromatic (ortho to -CHO) |

| ~7.00 | d | 2H | Aromatic (ortho to -OAllyl) |

| ~6.05 | m | 1H | Allyl (-CH=) |

| ~5.43 | dd | 1H | Allyl (=CH₂, trans) |

| ~5.32 | dd | 1H | Allyl (=CH₂, cis) |

| ~4.60 | dt | 2H | Allyl (-OCH₂-) |

Note: Predicted chemical shifts are based on analogous structures like benzaldehyde and other substituted aromatic compounds.[12][13]

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~190.7 | Aldehyde (C=O) |

| ~163.5 | Aromatic (C-O) |

| ~131.9 | Aromatic (CH, ortho to -CHO) |

| ~131.0 | Aromatic (C-CHO) |

| ~130.1 | Allyl (-CH=) |

| ~118.5 | Allyl (=CH₂) |

| ~115.0 | Aromatic (CH, ortho to -OAllyl) |

| ~68.9 | Allyl (-OCH₂-) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

Key Mass Spectrometry Data:

| m/z | Interpretation |

| 162 | Molecular Ion [M]⁺ |

| 121 | Loss of allyl group (-C₃H₅) |

| 93 | Loss of allyl group and carbonyl group (-C₃H₅, -CO) |

| 41 | Allyl cation [C₃H₅]⁺ |

Note: Fragmentation data is based on typical electron ionization (EI) mass spectra.[14][15]

Chemical Reactivity and Pathways

The reactivity of p-(allyloxy)benzaldehyde is dominated by its two primary functional groups: the aldehyde and the allyl ether.

-

Aldehyde Group : The aldehyde group is susceptible to nucleophilic addition reactions and can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. It can also participate in condensation reactions like the Wittig reaction to form alkenes.[16]

-

Allyl Ether Group : The allyl group is notable for its ability to undergo a[1][1]-sigmatropic rearrangement known as the Claisen rearrangement. When heated, p-(allyloxy)benzaldehyde rearranges to form 3-allyl-4-hydroxybenzaldehyde.[17]

Caption: Claisen rearrangement of p-(allyloxy)benzaldehyde.

Experimental Protocols

Synthesis via Williamson Ether Synthesis

A common method for preparing p-(allyloxy)benzaldehyde is the Williamson ether synthesis, which involves the reaction of p-hydroxybenzaldehyde with an allyl halide in the presence of a base.[17][18]

Materials:

-

p-Hydroxybenzaldehyde

-

Allyl bromide

-

Potassium carbonate (K₂CO₃)

-

Acetone (B3395972) or Dimethylformamide (DMF)

-

Ethyl acetate (B1210297)

-

Brine

Procedure:

-

Dissolve p-hydroxybenzaldehyde (1.0 eq.) in acetone or DMF in a round-bottom flask.

-

Add anhydrous potassium carbonate (1.5 eq.) to the solution.

-

Add allyl bromide (1.2 eq.) dropwise to the stirring mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo to obtain the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Caption: General workflow for synthesis and purification.

Characterization Protocols

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy: A small drop of the liquid sample is placed directly onto the ATR crystal. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean crystal is taken first and automatically subtracted from the sample spectrum.[10]

¹H NMR Spectroscopy: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.[19]

Safety Information

p-(Allyloxy)benzaldehyde is classified as an irritant.[4] It is known to cause skin irritation and serious eye irritation.[5][7] It may also cause an allergic skin reaction.[4][9]

GHS Hazard Statements:

-

H315: Causes skin irritation.[5]

-

H317: May cause an allergic skin reaction.[4]

-

H319: Causes serious eye irritation.[5]

Precautionary Measures: Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[5][20] Work should be conducted in a well-ventilated area or a fume hood.[7][20]

References

- 1. CAS 40663-68-1: 4-(Allyloxy)benzaldehyde | CymitQuimica [cymitquimica.com]

- 2. pschemicals.com [pschemicals.com]

- 3. lookchem.com [lookchem.com]

- 4. 4-(Allyloxy)benzaldehyde | C10H10O2 | CID 95942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.fr [fishersci.fr]

- 6. 4-(Allyloxy)benzaldehyde | 40663-68-1 [sigmaaldrich.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

- 8. This compound | 40663-68-1 [chemicalbook.com]

- 9. This compound | CAS#:40663-68-1 | Chemsrc [chemsrc.com]

- 10. benchchem.com [benchchem.com]

- 11. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. 4-Benzyloxybenzaldehyde(4397-53-9) 1H NMR spectrum [chemicalbook.com]

- 14. Benzaldehyde, 4-(2-propenyloxy)- [webbook.nist.gov]

- 15. Benzaldehyde, 4-(2-propenyloxy)- [webbook.nist.gov]

- 16. benchchem.com [benchchem.com]

- 17. 3-Allyl-4-(allyloxy)benzaldehyde|CAS 136433-45-9 [benchchem.com]

- 18. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 19. benchchem.com [benchchem.com]

- 20. fishersci.com [fishersci.com]

4-Allyloxybenzaldehyde CAS number 40663-68-1

An In-depth Technical Guide to 4-Allyloxybenzaldehyde CAS Number: 40663-68-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a versatile organic compound with significant applications in organic synthesis, pharmaceutical research, and the fragrance industry. This document details its physicochemical properties, synthesis protocols, key reactions, and safety information, presented for a technical audience.

Physicochemical Properties

This compound is an organic compound featuring a benzaldehyde (B42025) structure with an allyloxy group substituted at the para position.[1][2] This bifunctional molecule, possessing both a reactive aldehyde and an allyl ether group, serves as a valuable building block in synthetic chemistry.[1] It typically appears as a colorless to light yellow, viscous liquid with a distinct aromatic odor.[2][3]

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 40663-68-1 | [2] |

| Molecular Formula | C₁₀H₁₀O₂ | [1][2] |

| Molecular Weight | 162.19 g/mol | [1] |

| Appearance | Colorless to light yellow viscous liquid | [2][3] |

| Boiling Point | 150-152 °C at 18 mmHg | [3][4] |

| Density | 1.058 g/mL at 25 °C | [3][4] |

| Refractive Index (n²⁰/D) | 1.568 | [4] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water. | [2] |

| Flash Point | >110 °C (>230 °F) | [3] |

Synthesis

The most common method for synthesizing this compound is via the Williamson ether synthesis. This reaction involves the allylation of 4-hydroxybenzaldehyde (B117250).[5]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 4-hydroxybenzaldehyde and allyl bromide.

Materials:

-

4-hydroxybenzaldehyde

-

Allyl bromide

-

Sodium metal or a suitable base (e.g., potassium carbonate)

-

Anhydrous ethanol

-

Dichloromethane (for extraction)

-

Sodium hydroxide (B78521) solution (for neutralization)

Procedure:

-

A mixture of 4-hydroxybenzaldehyde (1 equivalent) and a base is prepared in anhydrous ethanol in a round-bottom flask.[5]

-

Allyl bromide (typically in excess, e.g., 3 equivalents) is added to the mixture.[5]

-

The reaction mixture is heated to reflux (approximately 78 °C for ethanol) and maintained for about 24 hours.[1][5]

-

Upon completion, the mixture is cooled to room temperature.[1]

-

The solvent is typically removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent like dichloromethane. The organic layer is washed, neutralized (e.g., with a dilute NaOH solution), and dried.[1]

-

The crude product is purified, often by vacuum distillation, to yield this compound as a light yellow liquid.[5] Yields of around 85-89% have been reported.[5]

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic methods.

Table 2: Spectroscopic Data for this compound

| Technique | Observed Features |

| ¹H NMR | Signals corresponding to aldehydic (9-10 ppm, singlet), aromatic (6.5-8.5 ppm), vinyl, and allylic protons are expected.[6] |

| ¹³C NMR | Peaks for carbonyl carbon, aromatic carbons, and carbons of the allyloxy group would be present. |

| IR Spectroscopy | Characteristic absorption bands include: a C=O stretch for the aldehyde (~1700 cm⁻¹), C-H stretches for the aldehyde (~2830-2695 cm⁻¹), aromatic C-H stretches (~3100-3000 cm⁻¹), and C-O-C ether linkage bands (~1002 cm⁻¹).[5][6] |

| Mass Spectrometry | The molecular ion peak [M⁺] is observed at m/z = 162, corresponding to the molecular mass of the compound.[5] |

Applications and Reactions

The dual functionality of this compound makes it a valuable intermediate in various synthetic pathways.

Key Applications:

-

Organic Synthesis: It is a precursor for synthesizing more complex molecules, such as polymers and functional materials.[1] A notable use is in the synthesis of chalcones, which are known for their diverse biological activities.[1]

-

Pharmaceutical Research: The compound serves as a starting material for developing new pharmaceutical agents.[1] Its derivatives have been investigated for their antioxidant properties, attributed to their ability to scavenge free radicals.[1][5]

-

Flavor and Fragrance Industry: Due to its aromatic nature, it is used in the formulation of perfumes and flavoring agents.[1]

Claisen Rearrangement

The allyl ether group can undergo a thermal or acid-catalyzed Claisen rearrangement. This reaction is a powerful tool in organic synthesis for forming a C-C bond, converting the ether into an ortho-allyl phenol. In this case, this compound rearranges to form 3-allyl-4-hydroxybenzaldehyde.

Safety and Handling

This compound is classified as an irritant and requires careful handling to avoid exposure.

Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H315 | Causes skin irritation.[7][8] |

| H319 | Causes serious eye irritation.[7][8] | |

| H317 | May cause an allergic skin reaction.[8] | |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[7] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[7] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] | |

| P501 | Dispose of contents/container to an approved waste disposal plant.[9] |

Handling Recommendations:

-

Engineering Controls: Work in a well-ventilated area, preferably in a fume hood, to minimize inhalation of vapors.[7]

-

Personal Protective Equipment (PPE):

-

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[9]

-

Skin Contact: Wash off immediately with soap and plenty of water. If irritation or a rash occurs, seek medical advice.[9]

-

Ingestion: Rinse mouth with water and seek immediate medical attention.[9]

-

-

Storage: Store in a cool, well-ventilated place.[9] The compound may be air-sensitive.[9]

References

- 1. Buy this compound | 40663-68-1 [smolecule.com]

- 2. CAS 40663-68-1: 4-(Allyloxy)benzaldehyde | CymitQuimica [cymitquimica.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | 40663-68-1 [chemicalbook.com]

- 5. sphinxsai.com [sphinxsai.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. fishersci.fr [fishersci.fr]

- 8. 4-(Allyloxy)benzaldehyde | C10H10O2 | CID 95942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

The Multifaceted Biological Potential of Allyloxybenzaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyloxybenzaldehyde derivatives, a class of organic compounds characterized by the presence of both an allyloxy and a benzaldehyde (B42025) moiety, are emerging as a promising scaffold in medicinal chemistry. The unique combination of these functional groups imparts a diverse range of biological activities, making them attractive candidates for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and underlying mechanisms of action of allyloxybenzaldehyde derivatives, with a focus on their anticancer, antioxidant, and antimicrobial properties. All quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, relevant signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of the subject matter.

Synthesis of Allyloxybenzaldehyde Derivatives

The primary synthetic route to allyloxybenzaldehyde derivatives is the Williamson ether synthesis. This method involves the reaction of a hydroxybenzaldehyde with an allyl halide in the presence of a base.

General Experimental Protocol: Synthesis of 4-Allyloxybenzaldehyde

A common derivative, this compound, can be synthesized from 4-hydroxybenzaldehyde (B117250).

Materials:

-

4-hydroxybenzaldehyde

-

Allyl bromide

-

Sodium metal

-

Ethanol

Procedure:

-

In a reaction vessel, dissolve 4-hydroxybenzaldehyde (1 equivalent) in ethanol.

-

Add sodium metal to the solution to form the sodium salt of the phenol.

-

To this mixture, add allyl bromide (3 equivalents).

-

Reflux the reaction mixture at 78 °C for 24 hours.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the solvent is typically removed under reduced pressure, and the residue is worked up to isolate the this compound product.[1] The product is often a light yellow liquid.[1]

A similar procedure can be followed for other positional isomers by starting with the corresponding hydroxybenzaldehyde.

Anticancer Activity

Recent research has highlighted the potential of benzaldehyde derivatives, including those with alkoxy groups, as anticancer agents. A significant target of these compounds is the enzyme Aldehyde Dehydrogenase 1A3 (ALDH1A3), which is overexpressed in various cancers and is associated with cancer stem cells and chemoresistance.[2]

Quantitative Data: Anticancer Activity

While specific IC50 values for allyloxybenzaldehyde derivatives are not extensively reported in the reviewed literature, data for the structurally similar benzyloxybenzaldehyde derivatives provide valuable insights into the potential of this class of compounds.

| Compound ID | Derivative | Target | Cell Line | IC50 (µM) |

| ABMM-15 | 2-(Benzyloxy)benzaldehyde | ALDH1A3 | - | 0.23[3][4] |

| ABMM-16 | 3-(Benzyloxy)benzaldehyde | ALDH1A3 | - | 1.29[3][4] |

| Compound 29 | 2-[(3-methoxybenzyl)oxy]benzaldehyde (B1350865) | - | HL-60 | Potent |

| Hydrazone 1d | 2-arenoxybenzaldehyde N-acyl Hydrazone | - | PC-3 | 9.38[5] |

| Hydrazone 1e | 2-arenoxybenzaldehyde N-acyl Hydrazone | - | A-549 | 13.39[5] |

| Oxadiazole 2l | 1,3,4-Oxadiazole derivative | - | MDA-MB-231 | 22.73[5] |

A series of benzyloxybenzaldehyde derivatives demonstrated significant activity against the HL-60 cell line at concentrations of 1-10 microM.[6] Among them, 2-[(3-methoxybenzyl)oxy]benzaldehyde (compound 29) was identified as the most potent.[6] These compounds were found to induce apoptosis and cause cell cycle arrest at the G2/M phase.[6]

Signaling Pathway: ALDH1A3 Inhibition

The inhibition of ALDH1A3 by benzaldehyde derivatives disrupts the conversion of retinal to retinoic acid, a key signaling molecule involved in cell proliferation and differentiation. This inhibition can lead to a reduction in cancer stem cell populations.

Caption: Inhibition of the ALDH1A3 signaling pathway by allyloxybenzaldehyde derivatives.

Experimental Protocol: ALDH1A3 Inhibition Assay

The inhibitory activity against ALDH1A3 can be determined using a fluorometric assay.[3]

Materials:

-

Recombinant human ALDH1A3 enzyme

-

NAD+

-

Retinaldehyde (substrate)

-

Assay buffer

-

Test compounds (allyloxybenzaldehyde derivatives)

Procedure:

-

Prepare an assay mixture containing the ALDH1A3 enzyme, NAD+, and the assay buffer.

-

Add various concentrations of the inhibitor (test compound) to the assay mixture.

-

Initiate the reaction by adding the substrate, retinaldehyde.

-

Monitor the increase in fluorescence over time, which corresponds to the formation of NADH.

-

Calculate the enzyme activity at each inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[3]

Antioxidant Activity

Phenolic compounds, including benzaldehyde derivatives, are known for their antioxidant properties. They can neutralize free radicals, which are implicated in various diseases.

Quantitative Data: Antioxidant Activity

The antioxidant activity of allyloxybenzaldehyde derivatives can be assessed using various assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay being one of the most common.

| Compound | Assay | IC50 or ES50 |

| C-4-allyloxy-phenylcalix[7]resorcinarene (AOPC) | DPPH | 12.46[1] |

| Quercetin (Control) | DPPH | 34.90[1] |

The lower ES50 value for AOPC, a derivative of this compound, indicates a stronger antioxidant activity compared to the standard antioxidant quercetin.[1]

Mechanism of Antioxidant Activity

Phenolic compounds exert their antioxidant effects primarily by donating a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. The resulting phenoxy radical is stabilized by resonance.

Caption: Hydrogen atom donation mechanism for antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of a compound to scavenge the stable DPPH free radical.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or ethanol

-

Test compounds

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol.

-

Prepare serial dilutions of the test compound.

-

Mix the test compound solution with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (around 517 nm).

-

The percentage of radical scavenging activity is calculated based on the reduction in absorbance compared to a control.

-

The IC50 or ES50 value is determined from a dose-response curve.

Antimicrobial Activity

Benzaldehyde and its derivatives have demonstrated a broad spectrum of antimicrobial activities against various bacteria and fungi. The presence of substituents on the benzene (B151609) ring can significantly influence their efficacy.

Quantitative Data: Antimicrobial Activity

The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) |

| Chalcone derivative 2g | Various bacteria | Moderate activity |

| Dihydroxybenzaldehydes | Staphylococcus aureus | 500 (MIC50) |

Chalcone derivatives synthesized from 3-benzyloxy-4-methoxybenzaldehyde (B16803) exhibited varying degrees of antibacterial activity against several bacterial species.[8] Dihydroxybenzaldehydes have also shown antimicrobial activity against bovine mastitis-causing Staphylococcus aureus.

Experimental Workflow: Antimicrobial Screening

A typical workflow for screening the antimicrobial activity of newly synthesized compounds is outlined below.

Caption: General workflow for screening the antimicrobial activity of synthesized compounds.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration of an antimicrobial agent.[8]

Materials:

-

Test compounds

-

Bacterial or fungal strains

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

Procedure:

-

Prepare serial twofold dilutions of the test compounds in the growth medium in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the microorganism to be tested.

-

Add the microbial inoculum to each well.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[8]

Conclusion

Allyloxybenzaldehyde derivatives represent a versatile and promising class of compounds with significant potential in drug discovery and development. Their demonstrated anticancer, antioxidant, and antimicrobial activities warrant further investigation. The synthetic accessibility of these compounds allows for the generation of diverse libraries for structure-activity relationship studies, which can lead to the identification of potent and selective therapeutic agents. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this exciting class of molecules.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. mdpi.com [mdpi.com]

- 3. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 3-Allyl-2-hydroxybenzaldehyde|CAS 24019-66-7 [benchchem.com]

- 6. sphinxsai.com [sphinxsai.com]

- 7. jscholaronline.org [jscholaronline.org]

- 8. benchchem.com [benchchem.com]

4-Allyloxybenzaldehyde: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

4-Allyloxybenzaldehyde, a bifunctional organic compound, serves as a pivotal precursor in a myriad of organic syntheses. Its unique structure, incorporating both a reactive aldehyde group and a versatile allyl ether moiety, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its synthesis, key reactions, and applications, with a focus on detailed experimental protocols and quantitative data for the scientific community.

Physicochemical Properties and Spectroscopic Data

This compound is a clear, colorless to pale yellow liquid.[1][2] Its fundamental properties are summarized in the table below, providing essential data for its handling and characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₂ | [1][3] |

| Molecular Weight | 162.19 g/mol | [3][4] |

| Appearance | Clear colorless to pale yellow liquid | [1][4][5] |

| Boiling Point | 150-152 °C at 18 mmHg | [5][6][7] |

| Density | 1.058 g/mL at 25 °C | [5][6][7] |

| Refractive Index (n²⁰/D) | 1.568 | [1][6] |

| Solubility | Immiscible in water; Soluble in organic solvents like ethanol (B145695) and ether.[2][6] | |

| CAS Number | 40663-68-1 | [1][3] |

Synthesis of this compound

The most common and straightforward synthesis of this compound is achieved through the Williamson ether synthesis. This method involves the allylation of 4-hydroxybenzaldehyde (B117250).[8][9]

Experimental Protocol: Williamson Ether Synthesis

-

Reactants: 4-hydroxybenzaldehyde (1 equivalent), allyl bromide (1.1 to 3 equivalents), and a base such as potassium carbonate or sodium metal.[8][10]

-

Procedure (using sodium metal in ethanol):

-

In a suitable reaction vessel, dissolve 4-hydroxybenzaldehyde in ethanol.

-

Add sodium metal to the solution, which reacts to form the sodium phenoxide.

-

To this mixture, add allyl bromide (3 equivalents).[8]

-

Reflux the mixture for approximately 24 hours at around 78 °C.[8]

-

After cooling, neutralize the reaction mixture.[4]

-

The product, this compound, is then isolated via extraction with a solvent like dichloromethane.[4]

-

-

Yield: This reaction typically affords the product in high yields, with reports of 85-89%.[8]

Caption: Workflow for the synthesis of this compound.

Core Synthetic Transformations

The dual functionality of this compound makes it a valuable precursor for synthesizing more complex molecules. The aldehyde group readily participates in nucleophilic additions and condensations, while the allyl group is a substrate for rearrangements and cycloadditions.[2][4]

Claisen Rearrangement

A cornerstone reaction of allyl aryl ethers is the thermal[3][3]-sigmatropic rearrangement, known as the Claisen rearrangement.[11][12] Heating this compound triggers the migration of the allyl group to the ortho position of the phenol, yielding 3-allyl-4-hydroxybenzaldehyde.[10][13]

-

Reactant: this compound (synthesized in situ from 4-hydroxybenzaldehyde and allyl bromide).[10]

-

Procedure:

Caption: The Claisen rearrangement of this compound.

Condensation Reactions

The aldehyde functional group is an excellent electrophile for condensation reactions. A notable example is the acid-catalyzed condensation with resorcinol (B1680541) to form C-4-allyloxy-phenylcalix[8]resorcinarene, a macrocyclic compound with potential applications in host-guest chemistry and as an antioxidant.[8]

-

Reactants: this compound (1 equivalent), resorcinol (1 equivalent).[8]

-

Catalyst: Hydrochloric acid.[8]

-

Solvent: Ethanol.[8]

-

Procedure:

-

Yield: 67%.[8]

-

Product Characterization: The resulting C-4-allyloxy-phenylcalix[8]resorcinarene (AOPC) was a dark red solid with a melting point of 237-238 °C (decomposed).[8]

Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[14][15][16] this compound can react with a phosphorus ylide (a Wittig reagent) to form a 4-allyloxystyrene derivative. The reaction is driven by the formation of the highly stable triphenylphosphine (B44618) oxide.[17]

The aldehyde reacts with the ylide, generated from a phosphonium (B103445) salt and a strong base, to form an oxaphosphetane intermediate, which then collapses to the alkene and triphenylphosphine oxide.[16][17]

Caption: General pathway of the Wittig reaction with this compound.

Grignard Reaction

Grignard reagents (R-MgX) are potent nucleophiles that add to the carbonyl carbon of aldehydes to produce secondary alcohols upon workup.[18][19] The reaction of this compound with a Grignard reagent provides a route to 1-(4-allyloxyphenyl) substituted alcohols.[20][21]

The alkyl or aryl group of the Grignard reagent attacks the electrophilic aldehyde carbon. A subsequent acidic workup protonates the resulting alkoxide to yield the secondary alcohol.

Caption: General pathway of the Grignard reaction.

Applications in Synthesis

The derivatives of this compound are valuable intermediates in several fields:

-

Pharmaceuticals: It is used as a starting material for developing new pharmaceutical agents.[2][4][6] The antioxidant properties of some derivatives make them interesting candidates for reducing oxidative stress.[4][8]

-

Flavors and Fragrances: The aromatic nature of the compound lends itself to applications in the perfume and flavoring industries.[4]

-

Complex Molecule Synthesis: It serves as a building block for natural products like chalcones and macrocycles like calixarenes.[4][8]

-

Polymer Science: The allyl group can be utilized in polymerization reactions, making it an intermediate for functional materials.[4]

References

- 1. This compound, 97% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. CAS 40663-68-1: 4-(Allyloxy)benzaldehyde | CymitQuimica [cymitquimica.com]

- 3. 4-(Allyloxy)benzaldehyde | C10H10O2 | CID 95942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 40663-68-1 [smolecule.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | 40663-68-1 [chemicalbook.com]

- 7. This compound | CAS#:40663-68-1 | Chemsrc [chemsrc.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. prepchem.com [prepchem.com]

- 11. Claisen rearrangement - Wikipedia [en.wikipedia.org]

- 12. Claisen Rearrangement [organic-chemistry.org]

- 13. lookchem.com [lookchem.com]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. community.wvu.edu [community.wvu.edu]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. Show how the reaction of an allylic halide with a Grignard reagen... | Study Prep in Pearson+ [pearson.com]

- 20. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to the Synthesis of 4-Allyloxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 4-allyloxybenzaldehyde, a valuable intermediate in organic synthesis. The document details the prevalent synthesis methodology, the Williamson ether synthesis, including its historical context, reaction mechanism, and detailed experimental protocols. Furthermore, it explores modern alternative synthetic strategies such as Phase-Transfer Catalysis and Microwave-Assisted Synthesis.

Discovery and History

The synthesis of this compound is a direct application of the Williamson ether synthesis , a cornerstone reaction in organic chemistry for the formation of ethers. This reaction was developed by the English chemist Alexander Williamson in 1850 .[1][2][3] His work, which involved reacting an alkoxide with an alkyl halide, was pivotal in proving the structure of ethers and clarifying organic molecular structures.[1][4] The synthesis of this compound from 4-hydroxybenzaldehyde (B117250) and an allyl halide follows this classic and robust methodology.

The core of the Williamson synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[1][2][5] In the context of this compound synthesis, the hydroxyl group of 4-hydroxybenzaldehyde is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an allyl halide (e.g., allyl bromide), displacing the halide and forming the ether linkage.[3]

Primary Synthesis Route: Williamson Ether Synthesis

The Williamson ether synthesis remains the most common and well-documented method for preparing this compound. The reaction involves the O-alkylation of 4-hydroxybenzaldehyde with an allyl halide in the presence of a base.

Reaction Mechanism

The reaction proceeds via an SN2 mechanism, which involves a backside attack of the nucleophile on the electrophile in a single, concerted step.[1][2]

Quantitative Data Presentation

The following table summarizes various reported conditions for the Williamson ether synthesis of this compound, highlighting the impact of different bases, solvents, and reaction conditions on the yield.

| 4-Hydroxybenzaldehyde (Equivalents) | Allyl Bromide (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 3 | Sodium Metal (2) | Ethanol (B145695) | 78 (Reflux) | 24 | 89 |

| 1 | 1.1 | K₂CO₃ (2) | Acetone (B3395972) | Reflux | 2 | Not specified, but used as an intermediate step |

Detailed Experimental Protocols

Below are two detailed experimental protocols based on literature precedents for the synthesis of this compound via the Williamson ether synthesis.

Protocol 1: Using Sodium Metal in Ethanol

-

Preparation of Sodium Ethoxide: In a three-necked flask equipped with a reflux condenser, add sodium metal (0.38 g, 16.5 mmol) to 10 mL of absolute ethanol. Stir the mixture until all the sodium has reacted to form a homogeneous solution of sodium ethoxide.

-

Addition of 4-Hydroxybenzaldehyde: To the sodium ethoxide solution, add 4-hydroxybenzaldehyde (1.00 g, 8.2 mmol) and stir the mixture at approximately 40°C for 30 minutes.

-

Allylation: Slowly add allyl bromide (2.98 g, 24.6 mmol) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approximately 78°C) and maintain for 24 hours.

-

Work-up: After cooling, evaporate the ethanol under reduced pressure. Dilute the residue with water, add 0.1 M NaOH, and extract the product with dichloromethane.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound as a light yellow liquid. A reported yield for this method is 85-89%.

Protocol 2: Using Potassium Carbonate in Acetone

-

Reactant Mixture: To a solution of 4-hydroxybenzaldehyde (1 equivalent) in acetone, add potassium carbonate (2 equivalents) with stirring.

-

Addition of Allyl Bromide: Add a solution of allyl bromide (1.1 equivalents) in acetone to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2 hours.

-

Work-up: After the reaction is complete, filter the mixture to remove the inorganic salts.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography if necessary.

Alternative Synthesis Strategies

While the Williamson ether synthesis is the most established method, modern organic synthesis often seeks more efficient, safer, and environmentally friendly alternatives. Phase-Transfer Catalysis and Microwave-Assisted Synthesis represent two such promising approaches.

Phase-Transfer Catalysis (PTC)

Phase-Transfer Catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases.[6] For the O-alkylation of 4-hydroxybenzaldehyde, a phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB), facilitates the transfer of the phenoxide anion from an aqueous or solid phase into an organic phase containing the allyl halide.[7]

Hypothetical Protocol:

-

Reactants: 4-hydroxybenzaldehyde, allyl bromide, a base (e.g., solid K₂CO₃ or aqueous NaOH), a phase-transfer catalyst (e.g., TBAB, 1-5 mol%), and an organic solvent (e.g., toluene, dichloromethane).

-

Procedure: The reactants would be vigorously stirred at a moderate temperature (e.g., room temperature to 60°C). The PTC would shuttle the phenoxide into the organic phase where it reacts with allyl bromide.

-

Advantages: This method could offer milder reaction conditions, reduced reaction times, and the use of less hazardous and expensive anhydrous solvents and strong bases.[7]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a valuable tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved purity of products.[8][9] The application of microwave energy to the Williamson ether synthesis can significantly accelerate the reaction.

Hypothetical Protocol:

-

Reactants: 4-hydroxybenzaldehyde, allyl bromide, and a base (e.g., K₂CO₃) could be mixed, potentially in a solvent-free manner or with a high-boiling polar solvent like DMF.

-

Procedure: The reaction mixture would be subjected to microwave irradiation at a controlled temperature and power for a short duration (typically minutes).

-

Advantages: This approach offers rapid synthesis, energy efficiency, and aligns with the principles of green chemistry.[8]

Conclusion

The synthesis of this compound is predominantly achieved through the historic and reliable Williamson ether synthesis. This method is well-understood, high-yielding, and adaptable to various laboratory scales. For researchers and professionals in drug development, this compound serves as a versatile building block, and its synthesis via the Williamson method is a fundamental and accessible procedure. Future optimizations of this synthesis may involve the exploration of phase-transfer catalysis and microwave-assisted methods to enhance efficiency and sustainability, reflecting the ongoing evolution of synthetic organic chemistry.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. phasetransfer.com [phasetransfer.com]

- 7. crdeepjournal.org [crdeepjournal.org]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]

Spectroscopic Analysis of 4-Allyloxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Allyloxybenzaldehyde (CAS No: 40663-68-1), a key intermediate in various organic syntheses.[1][2][3] The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Molecular Structure and Properties

-

IUPAC Name: 4-(prop-2-enoxy)benzaldehyde[4]

-

Appearance: Colorless to pale yellow liquid.[3]

-

Solubility: Soluble in organic solvents like ethanol (B145695) and ether, with limited solubility in water.[3]

Spectroscopic Data

The following sections present the key spectroscopic data for this compound, crucial for its structural elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.88 | s | 1H | Aldehyde (-CHO) |

| 7.83 | d | 2H | Aromatic (ortho to -CHO) |

| 7.01 | d | 2H | Aromatic (ortho to -OAllyl) |

| 6.07 | m | 1H | Allyl (-CH=) |

| 5.43 | dd | 1H | Allyl (=CH₂, trans) |

| 5.31 | dd | 1H | Allyl (=CH₂, cis) |

| 4.60 | dt | 2H | Allyl (-OCH₂-) |

Data sourced from publicly available spectral databases.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 190.7 | Aldehyde (C=O) |

| 163.5 | Aromatic (C-O) |

| 132.3 | Aromatic (CH) |

| 131.9 | Allyl (-CH=) |

| 130.0 | Aromatic (C-CHO) |

| 118.4 | Allyl (=CH₂) |

| 115.2 | Aromatic (CH) |

| 69.0 | Allyl (-OCH₂-) |

Data sourced from publicly available spectral databases.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[7]

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080-3010 | Medium | =C-H stretch (aromatic and alkene) |

| 2920-2850 | Medium | C-H stretch (alkane) |

| 2820, 2720 | Medium | C-H stretch (aldehyde) |

| 1685 | Strong | C=O stretch (aldehyde) |

| 1600, 1580, 1510 | Strong to Medium | C=C stretch (aromatic) |

| 1260 | Strong | C-O-C stretch (aryl ether) |

| 990, 930 | Strong | =C-H bend (alkene) |

Data compiled from the NIST WebBook and other spectral databases.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[8][9]

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 162 | High | [M]⁺ (Molecular Ion) |

| 161 | Moderate | [M-H]⁺ |

| 133 | Moderate | [M-CHO]⁺ |

| 121 | High | [M-C₃H₅]⁺ |

| 93 | Moderate | [C₆H₅O]⁺ |

| 41 | High | [C₃H₅]⁺ (Allyl cation) |

Data sourced from the NIST Mass Spectrometry Data Center.[6] The monoisotopic mass is 162.068079557 Da.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[10][11][12] For ¹³C NMR, a higher concentration (20-100 mg) is recommended.[11][12] The solution should be free of any solid particles.[10]

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing in organic solvents.[13]

-

Data Acquisition: Transfer the solution to a clean 5 mm NMR tube.[11] The experiment is run on an NMR spectrometer (e.g., 400 or 500 MHz).[11] Standard pulse sequences are used for both ¹H and ¹³C NMR. For ¹³C NMR, proton decoupling is typically employed.[14]

-

Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied as needed.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method): Since this compound is a liquid, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[15] Alternatively, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent, applying the solution to a single salt plate, and allowing the solvent to evaporate.[16]

-